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molecular formula C7H8BrCl2N B1527796 (4-Bromo-2-chlorophenyl)methanamine hydrochloride CAS No. 874482-96-9

(4-Bromo-2-chlorophenyl)methanamine hydrochloride

Cat. No. B1527796
M. Wt: 256.95 g/mol
InChI Key: AXFQUSBWXQEUHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07867992B2

Procedure details

46.2 ml of borane-THF complex are provided under ice cooling. A solution of 2.0 g of 4-bromo-4-chlorobenzonitrile in 240 ml of THF is added slowly. The reaction mixture is then heated for 1 h under reflux, cooled and 20 ml of 1N hydrochloric acid are added dropwise while cooling on ice. The mixture is heated under reflux for 1 h and left to cool. For the work-up the solution is adjusted to an alkaline pH with a 1N sodium hydroxide solution and extracted with dichloromethane. The organic phase is dried over sodium sulfate and concentrated on a rotary evaporator. 6 ml of hydrochloric acid in dioxane (4N) are added and the precipitated hydrochloride is collected by suction filtration. 1.3 g of product are obtained.
Name
4-bromo-4-chlorobenzonitrile
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1([Cl:10])[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH2:3]1.[ClH:11].[OH-].[Na+]>C1COCC1>[ClH:10].[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH2:7])=[C:4]([Cl:11])[CH:3]=1 |f:2.3,5.6|

Inputs

Step One
Name
4-bromo-4-chlorobenzonitrile
Quantity
2 g
Type
reactant
Smiles
BrC1(CC=C(C#N)C=C1)Cl
Name
Quantity
240 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
46.2 ml of borane-THF complex are provided under ice cooling
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then heated for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
cooled
TEMPERATURE
Type
TEMPERATURE
Details
while cooling on ice
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 h
Duration
1 h
WAIT
Type
WAIT
Details
left
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
ADDITION
Type
ADDITION
Details
6 ml of hydrochloric acid in dioxane (4N) are added
FILTRATION
Type
FILTRATION
Details
the precipitated hydrochloride is collected by suction filtration

Outcomes

Product
Name
Type
product
Smiles
Cl.BrC1=CC(=C(CN)C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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